(2S,4S)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with an amino group and a phenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position.
Attachment of the Phenyl Group: This can be done through substitution reactions using phenyl halides or other phenyl-containing reagents.
Protection of Functional Groups: tert-Butyl groups are often used as protecting groups to prevent unwanted reactions during synthesis.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient. Its structural features may allow it to interact with specific biological targets.
Industry
Industrially, the compound could be used in the production of fine chemicals, agrochemicals, and other specialized products.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate
- (2S,4S)-tert-Butyl 4-amino-2-ethylpyrrolidine-1-carboxylate
- (2S,4S)-tert-Butyl 4-amino-2-isopropylpyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2S,4S)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate features a phenyl group, which can significantly influence its chemical properties and biological activity. The presence of the phenyl group may enhance its ability to interact with aromatic binding sites in biological targets, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
IYVLABARZXDRKD-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=CC=CC=C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
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